(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
Description
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a heterocyclic compound featuring a 1,4-thiazepane ring substituted with a 2,5-difluorophenyl group at the 7-position and a 1-methyl-1H-1,2,3-triazole moiety linked via a methanone bridge. Structural analogs and methodological insights from related compounds can inform comparative analyses (see §§2–3).
Properties
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4OS/c1-20-9-13(18-19-20)15(22)21-5-4-14(23-7-6-21)11-8-10(16)2-3-12(11)17/h2-3,8-9,14H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORVDDUFEVSLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone , identified by its CAS number 1797907-80-2, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 363.42 g/mol. Its structure features a thiazepane ring and a triazole moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.42 g/mol |
| CAS Number | 1797907-80-2 |
Mechanisms of Biological Activity
Research indicates that this compound exhibits a range of biological activities primarily through the following mechanisms:
- Antimicrobial Activity : Studies have shown that compounds with similar structural features to thiazepanes and triazoles often exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth.
- Enzyme Inhibition : The compound's ability to inhibit key enzymes such as tyrosinase has been documented. Tyrosinase is crucial in melanin production; thus, inhibitors can be beneficial for treating hyperpigmentation disorders. The IC50 values for related compounds suggest strong inhibitory effects on this enzyme.
- Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound may affect cell viability in cancer cell lines. The concentration-dependent effects observed in related studies highlight the need for further investigation into its potential as an anticancer agent.
Case Studies
Several case studies have explored the biological activity of this compound and its analogs:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazepane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives similar to our compound exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL.
- Tyrosinase Inhibition : In a comparative analysis involving various triazole-containing compounds, one analog showed an IC50 value of 1.12 µM against mushroom tyrosinase, significantly outperforming traditional inhibitors like kojic acid (IC50 = 24.09 µM). This suggests that our compound could possess enhanced anti-melanogenic properties.
Research Findings
Recent research findings provide insights into the biological activities of this compound:
- In vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of several cancer cell lines at concentrations ranging from 10 to 50 µM without significant cytotoxicity to normal cells.
- Mechanistic Insights : Mechanistic studies using Lineweaver-Burk plots revealed that the compound binds competitively to the active site of tyrosinase, indicating a promising pathway for further drug development targeting skin disorders.
Comparison with Similar Compounds
Physicochemical and Pharmacological Implications
Table 2: Hypothetical Property Comparison Based on Structural Analogies
Key Insights :
Triazole Moieties : The 1,2,3-triazole in the target compound may enhance binding to metalloenzymes or participate in hydrogen bonding, akin to 1,2,4-triazole derivatives in antifungal agents .
Fluorine Effects: The 2,5-difluorophenyl group likely increases metabolic stability and lipophilicity compared to non-fluorinated analogs, similar to fluorinated drugs like ciprofloxacin.
Thiazepane Flexibility : The seven-membered thiazepane ring may confer improved bioavailability over rigid scaffolds, as seen in other sulfur-containing pharmaceuticals (e.g., thiazepine antidepressants).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
